(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-Benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a morpholino group, and a thioxothiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. One common approach is the condensation of a suitable benzaldehyde derivative with a morpholino-substituted hexanoic acid derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can help optimize the synthesis process and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: (Z)-5-Benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.
Industry: Use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
(Z)-5-Benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can be compared to other thioxothiazolidinone derivatives, such as (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one While both compounds share similar structural features, the presence of the methoxy group in the latter compound may result in different biological activities and chemical properties
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-18(21-11-13-25-14-12-21)9-5-2-6-10-22-19(24)17(27-20(22)26)15-16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADUMDSSNHQPIO-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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